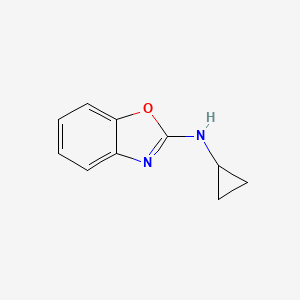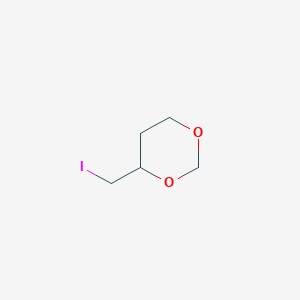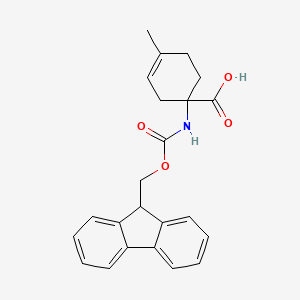
Fmoc-amchec-oh
Übersicht
Beschreibung
1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Fmoc-amchec-oh-Derivate wurden als Bestandteile von peptid-basierten Hydrogelen (PHGs) untersucht. Diese Hydrogele sind biokompatible Materialien, die in Wasser quellen und ein selbsttragendes Verhalten aufweisen. PHGs finden Anwendung in der Wirkstoffabgabe, der Gewebezüchtung und der diagnostischen Werkzeuge für die Bildgebung .
- Insbesondere wurde eine Reihe von synthetischen amphiphilen kationischen Peptiden (bezeichnet als „Serie K“) mit Fmoc-derivatisierten Abschnitten als Gerüste für Bioprinting-Anwendungen vorgeschlagen. Unter diesen sticht das Fmoc-K3-Hydrogel als steifes Material hervor, das sich für die Gewebezüchtung eignet und die Zellanhaftung, das Überleben und die Duplizierung unterstützt .
- This compound-Derivate, insbesondere das Fmoc-K3-Hydrogel, haben sich als vielversprechende Materialien für Bioprinting und Gewebezüchtung erwiesen. Ihre Fähigkeit zur Selbstassemblierung und Bildung stabiler Gele in wässrigen Lösungen macht sie attraktiv für die Herstellung von 3D-Strukturen .
- Im Gegensatz zu traditionellen polymeren Gelen weisen this compound-basierte Hydrogele eine chemische und physikalische Reaktionsfähigkeit auf externe Reize auf. Diese Eigenschaft ermöglicht es Forschern, intelligente Materialien zu entwickeln, die sich an bestimmte Bedingungen anpassen können .
- Die intrinsische Biokompatibilität von this compound-Derivaten macht sie für den Einsatz in biologischen Kontexten geeignet. Forscher können ihre Eigenschaften durch Modifikation der Peptidsequenz oder durch Einarbeitung anderer funktioneller Gruppen abstimmen .
- This compound-Hydrogele bieten eine physiologisch relevante Umgebung für In-vitro-Experimente. Ihre wassergequollenen Netzwerke ahmen natürliches Gewebe nach und ermöglichen es Forschern, das Zellverhalten und die Zellinteraktionen zu untersuchen .
- Der Gelierungsprozess von this compound-Derivaten beruht auf einem empfindlichen Gleichgewicht der Aggregationskräfte innerhalb der Peptidsequenzen. Zu diesen Kräften gehören Van-der-Waals-Wechselwirkungen, Wasserstoffbrückenbindungen und π–π-Stapelung. Das Verständnis dieser Mechanismen ist entscheidend für die Entwicklung effektiver Hydrogele .
Peptid-basierte Hydrogele für biomedizinische Anwendungen
Funktionelle Materialien für Bioprinting und Gewebezüchtung
Chemische und physikalische Reaktionsfähigkeit auf Reize
Biokompatibilität und Abstimmbarkeit
Physiologisch relevante In-vitro-Umgebungen
Aggregationskräfte und Gelierungsprozess
Wirkmechanismus
Target of Action
The primary target of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid, also known as Fmoc-amchec-oh, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .
Mode of Action
The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can also be introduced through other methods such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
Biochemical Pathways
The compound plays a significant role in the chemical synthesis of peptides . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
A study on a similar compound, fmoc-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% and a suitable pharmacokinetic profile
Result of Action
The result of the compound’s action is the formation of a protected amine group, which is stable under acidic and oxidative conditions . This allows for the synthesis of complex peptides without disturbing the amine group . The Fmoc group is rapidly removed by base, such as piperidine .
Action Environment
The action of this compound is influenced by the environmental conditions. It is stable under acidic and oxidative conditions, but it can be deprotected under mild basic conditions . The compound is also sensitive to reductive conditions . Therefore, the compound’s action, efficacy, and stability are highly dependent on the pH and redox state of the environment.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STODQAWDWVVYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


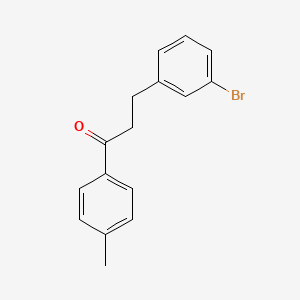

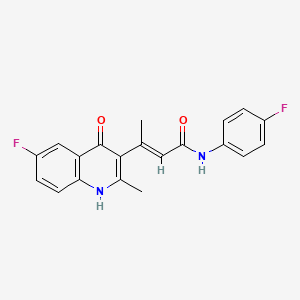
![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
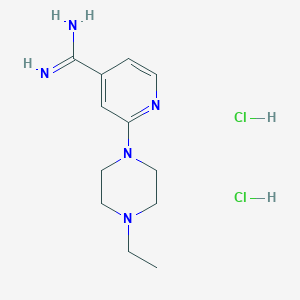
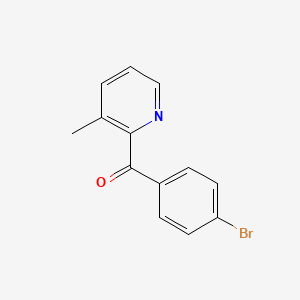
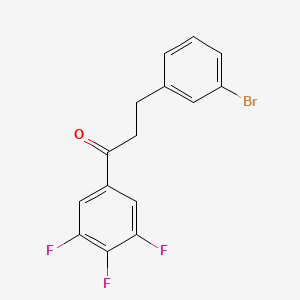
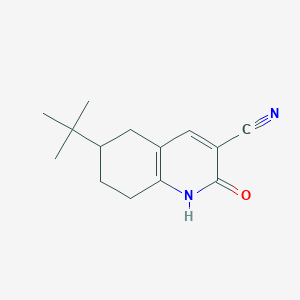
![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)
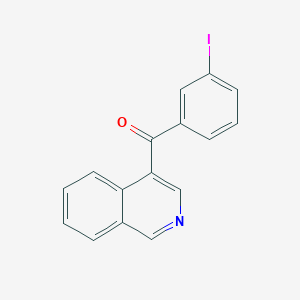
![{6-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]hexan-2-yl}(ethyl)amine](/img/structure/B1532305.png)
